N-(4-Bromophenyl)phthalimide
Overview
Description
N-(4-Bromophenyl)phthalimide: is an organic compound belonging to the class of phthalimides. It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gabriel Synthesis: One common method to prepare N-(4-Bromophenyl)phthalimide involves the Gabriel synthesis. This method typically starts with the reaction of phthalic anhydride with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired phthalimide derivative.
Amidation of Phthalic Anhydride: Another approach involves the direct amidation of phthalic anhydride with 4-bromoaniline. This reaction can be facilitated by using a dehydrating agent such as acetic anhydride or by heating the mixture to promote the formation of the phthalimide ring.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Bromophenyl)phthalimide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivative.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Various N-substituted phthalimide derivatives.
Reduction: 4-bromoaniline derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: N-(4-Bromophenyl)phthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory and hypolipidemic effects. It has shown promise in reducing plasma cholesterol and triglyceride levels, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)phthalimide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The hypolipidemic effects are thought to result from the modulation of lipid metabolism pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
- N-Phenylphthalimide
- N-(2-Nitrophenyl)phthalimide
- N-(3-Nitrophenyl)phthalimide
- N-(4-Nitrophenyl)phthalimide
- N-(4-Chlorophenyl)phthalimide
Comparison: N-(4-Bromophenyl)phthalimide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For example, the bromine atom makes it more susceptible to nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the biological activities of this compound, such as its hypolipidemic and anti-inflammatory effects, may differ from those of its analogs, highlighting its potential as a unique therapeutic agent .
Properties
IUPAC Name |
2-(4-bromophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQCPYWSXMATIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193146 | |
Record name | Phthalimide, N-(p-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40101-31-3 | |
Record name | 2-(4-Bromophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40101-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-p-Bromophenylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromophenyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimide, N-(p-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Bromophenyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-P-BROMOPHENYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5563GUU8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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